2-(2,3-dimethylphenoxy)-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(2,3-dimethylphenoxy)-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a chemical compound with the molecular formula C10H14N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves the reaction of 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2,3-dimethylphenoxy)acetohydrazide . The final step involves the condensation of this hydrazide with 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethylphenoxy)acetohydrazide
- 2-(3,5-dimethylphenoxy)acetohydrazide
- 2-(2,4-dimethylphenoxy)acetohydrazide
Uniqueness
2-(2,3-dimethylphenoxy)-N’-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N3O2 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H19N3O2/c1-12-6-4-8-15(13(12)2)21-11-16(20)18-17-10-14-7-5-9-19(14)3/h4-10H,11H2,1-3H3,(H,18,20)/b17-10- |
InChI Key |
VGOWESQLIJCUDT-YVLHZVERSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC(=O)N/N=C\C2=CC=CN2C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NN=CC2=CC=CN2C)C |
Origin of Product |
United States |
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